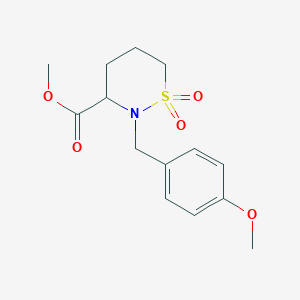

Methyl 2-(4-methoxybenzyl)-1,2-thiazinane-3-carboxylate 1,1-dioxide

Description

Methyl 2-(4-methoxybenzyl)-1,2-thiazinane-3-carboxylate 1,1-dioxide (CAS: 1956306-61-8) is a thiazinane derivative characterized by a six-membered thiazinane ring fused with a 1,1-dioxide group. The structure includes a 4-methoxybenzyl substituent at the N(2) position and a methyl ester group at C(3).

The synthesis of such compounds typically involves cyclization reactions, alkylation, or substitution strategies, as seen in related derivatives .

Properties

IUPAC Name |

methyl 2-[(4-methoxyphenyl)methyl]-1,1-dioxothiazinane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-19-12-7-5-11(6-8-12)10-15-13(14(16)20-2)4-3-9-21(15,17)18/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWLAMUXRAUKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(CCCS2(=O)=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-methoxybenzyl)-1,2-thiazinane-3-carboxylate 1,1-dioxide (CAS Number: 1956306-61-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

- Molecular Formula : C14H19NO5S

- Molecular Weight : 313.37 g/mol

- Purity : ≥95%

- Melting Point : Approximately 157–159°C

Anticancer Activity

Research indicates that thiazine derivatives, including this compound, exhibit promising anticancer properties. A study evaluated various thiazine compounds against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results showed that while many compounds did not exhibit significant cytotoxic effects at concentrations of 1, 5, and 25 µM, some derivatives demonstrated moderate activity against cancer cell lines .

Table 1: Anticancer Activity of Thiazine Derivatives

| Compound Name | Cell Line | Concentration (µM) | Cytotoxic Effect |

|---|---|---|---|

| Compound A | HeLa | 1 | None |

| Compound B | A549 | 5 | Moderate |

| Methyl Thiazine | HeLa | 25 | None |

Antimicrobial Activity

Thiazine derivatives are also noted for their antimicrobial properties. In a study assessing various thiazine compounds against bacterial and fungal strains, Methyl 2-(4-methoxybenzyl)-1,2-thiazinane-3-carboxylate exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties .

Table 2: Antimicrobial Efficacy of Methyl Thiazine Derivatives

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Effective |

| Escherichia coli | 20 | Effective |

| Candida albicans | >100 | Limited |

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory effects in vitro. A study demonstrated that thiazine derivatives can inhibit the release of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). Methyl 2-(4-methoxybenzyl)-1,2-thiazinane-3-carboxylate showed a dose-dependent reduction in cytokine levels, suggesting potential use in inflammatory conditions .

Case Studies

Case Study 1: Anticancer Evaluation

In a clinical evaluation involving a series of thiazine derivatives, researchers reported that methyl thiazine compounds were tested on various cancer cell lines. The findings indicated that certain structural modifications enhanced their cytotoxicity against specific cancer types, particularly lung and cervical cancers .

Case Study 2: Antimicrobial Screening

A comprehensive screening of thiazine derivatives against common pathogens revealed that Methyl 2-(4-methoxybenzyl)-1,2-thiazinane-3-carboxylate had notable efficacy against Gram-positive bacteria. The study highlighted the importance of functional groups in enhancing antimicrobial activity .

Scientific Research Applications

Pharmaceutical Applications

The thiazine scaffold is known for its diverse biological activities. Compounds containing the thiazine structure often exhibit properties such as:

- Antitumor Activity : Thiazines have been linked to various antitumor agents. For instance, derivatives of 2-mercapto dihydrothiazines have demonstrated significant in vitro antitumor activity against cancer cell lines such as A-549 and Bcap-37 .

- Antimicrobial Properties : The compound's structure suggests potential applications in developing antimicrobial agents. Similar thiazine derivatives have shown efficacy against bacterial and fungal infections .

- Neurological Effects : Some thiazine derivatives are being studied for their neuroprotective effects and potential use in treating neurological disorders .

Agricultural Applications

Thiazine derivatives, including methyl 2-(4-methoxybenzyl)-1,2-thiazinane-3-carboxylate 1,1-dioxide, may also play a role in agriculture:

- Pesticidal Activity : Research indicates that certain thiazine compounds possess insecticidal and fungicidal properties. This makes them candidates for developing new agricultural pesticides .

Synthetic Chemistry Applications

The compound can serve as a valuable intermediate in synthetic chemistry:

- Green Synthesis Methods : Recent studies have focused on environmentally friendly synthesis methods for thiazines. For example, a thiol-involved cascade reaction was developed to efficiently construct thiazine scaffolds using microwave-assisted techniques . This method enhances yield and reduces reaction time compared to traditional methods.

Data Table of Biological Activities

Case Study 1: Antitumor Activity of Thiazine Derivatives

A study explored the antitumor potential of various thiazine derivatives synthesized through green chemistry approaches. The results indicated that specific compounds exhibited promising activity against lung cancer cell lines, suggesting their potential for further development into therapeutic agents.

Case Study 2: Pesticidal Efficacy

Research conducted on the insecticidal properties of thiazine derivatives revealed that certain compounds effectively reduced pest populations in controlled agricultural settings. These findings support the potential use of this compound as a natural pesticide alternative.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares core structural motifs with several classes of sulfur heterocycles, including benzothiazine 1,1-dioxides, thienothiadiazine dioxides, and other thiazinane derivatives. Key differences lie in substituent groups, ring fusion, and oxidation states.

Table 1: Structural Comparison of Selected Thiazine/Thiadiazine Derivatives

Key Observations :

- Substituent Effects : The 4-methoxybenzyl group in the target compound may enhance lipophilicity, contrasting with the allyl or hydroxyl groups in analogs, which could alter solubility and membrane permeability .

- Bioactivity Gaps : While benzothiazine derivatives exhibit calpain I inhibition and antimicrobial activity , the target compound’s biological profile remains unexplored, highlighting a research gap.

Physicochemical Properties

Data on melting points, solubility, and spectroscopic signatures vary significantly across analogs:

Table 2: Physicochemical Properties of Selected Compounds

Insights :

- Melting Points: Thienothiadiazine derivatives generally exhibit higher melting points (85–92°C) compared to benzothiazines, likely due to increased crystallinity from fused aromatic systems .

- Spectral Signatures : The target compound’s methoxybenzyl group would produce distinct aromatic and methoxy signals in NMR, differentiating it from allyl- or hydroxyl-substituted analogs .

Q & A

Q. What established synthetic routes are available for Methyl 2-(4-methoxybenzyl)-1,2-thiazinane-3-carboxylate 1,1-dioxide?

The compound is synthesized via multi-step reactions starting from precursor molecules. A common method involves alkylation and cyclization steps, with specific catalysts (e.g., LiOH·xH₂O) and solvents (THF, CCl₄) to optimize intermediate formation. For example, ethyl ester derivatives are hydrolyzed under basic conditions to yield carboxylic acid intermediates, followed by methylation . Evidence also highlights a five-step synthesis from saccharin sodium salt, involving bromination and esterification .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Key for confirming substituent positions and stereochemistry. For instance, NMR signals for the 4-methoxybenzyl group appear as doublets near δ 6.77–7.13 ppm, while thiazinane protons show distinct splitting patterns (e.g., δ 3.08–4.44 ppm) .

- Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 442 [M-H]⁻) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst selection : Use of anhydrous potassium carbonate for alkylation minimizes side reactions .

- Solvent optimization : Refluxing in CCl₄ or THF enhances intermediate stability .

- Purification : Recrystallization from methanol/water mixtures removes impurities, achieving >95% purity .

Q. How can contradictions in spectroscopic data during structural verification be resolved?

- 2D NMR (COSY, HSQC) : Clarifies ambiguous proton-proton and carbon-proton correlations, especially for overlapping signals in the aromatic or thiazinane regions .

- Comparative analysis : Cross-referencing with analogous compounds (e.g., ethyl ester derivatives) helps identify consistent spectral features .

Q. What role does X-ray crystallography play in confirming the compound’s stereochemistry?

Single-crystal X-ray diffraction reveals:

- Half-chair conformation of the thiazinane ring, with deviations up to 0.347 Å from planarity .

- Hydrogen bonding networks : Intramolecular O–H⋯O and C–H⋯O interactions stabilize the structure, forming R₁₁(6) ring motifs .

- Software like SHELXL (via SHELX suite) refines crystallographic data, achieving R-factors < 0.06 .

Q. How do modifications to substituents (e.g., methoxybenzyl group) impact reactivity or biological activity?

- Electron-donating groups (e.g., 4-methoxy) enhance stability via resonance effects, influencing reaction kinetics in alkylation steps .

- Comparative studies with analogues (e.g., 3-bromo or 3-chloro derivatives) show substituent-dependent bioactivity, possibly due to steric or electronic effects on target binding .

Methodological Considerations

Q. What purification strategies are effective for isolating this compound?

- Column chromatography : Use gradients of hexane/ethyl acetate (4:1 to 6:1) to separate esters and acids .

- Recrystallization : Slow evaporation from methanol yields high-purity crystals suitable for XRD .

Q. How can diastereomer formation during synthesis be monitored and controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.